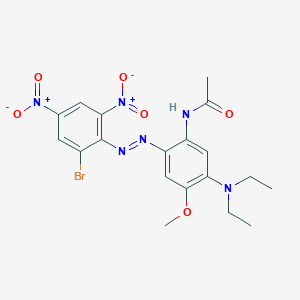

Disperse blue 291

Description

The exact mass of the compound Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKGKRSGMAWUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069117 | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56548-64-2, 1093135-35-3 | |

| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56548-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056548642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disperse Blue 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse blue 291 chemical properties and structure

An In-depth Technical Guide to Disperse Blue 291: Chemical Properties and Structure

Introduction

This compound is a synthetic monoazo dye known for its application in the textile industry, particularly for dyeing synthetic fibers.[1][2] As a disperse dye, it possesses low water solubility and is applied from a fine aqueous dispersion.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, targeted towards researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Structure and Identification

This compound belongs to the single azo class of dyes. Its chemical structure is characterized by an azo group (-N=N-) connecting a substituted phenyl ring with a brominated and dinitrated phenyl ring. The systematic IUPAC name for this compound is N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide.

The molecular structure gives rise to its characteristic blue color and its affinity for hydrophobic fibers like polyester.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |

| SMILES | CCN(CC)c1cc(NC(=O)C)c(cc1OC)N=Nc2c(Br)cc(cc2--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI | InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)/b23-22+[5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 56548-64-2 | [1][6] |

| C.I. Number | 113395 | |

| Molecular Formula | C19H21BrN6O6 | [6] |

| Molecular Weight | 509.31 g/mol | [6][7][8] |

| Appearance | Dark blue tiny particles/grain | [2][9] |

| Boiling Point | 700.4 °C at 760 mmHg | [6] |

| Density | 1.54 g/cm³ | [1][6] |

| Flash Point | 377.4 °C | [1] |

| Water Solubility | Very low | [3][4] |

| pKa | 13.43 ± 0.70 (Predicted) | [1][6] |

| XLogP3-AA | 4.1 | [8] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1][2]

1. Diazotization of 2,4-Dinitro-6-bromoaniline:

-

A cold solution of sodium nitrite (B80452) is added to a solution of 2,4-Dinitro-6-bromoaniline in concentrated hydrochloric acid at a temperature of 0-5 °C. This reaction forms the diazonium salt.

2. Azo Coupling:

-

The prepared diazonium salt solution is then added to a cold solution of the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide.

-

The mixture is stirred at a low temperature (< 5 °C) to facilitate the coupling reaction, which results in the formation of the this compound dye as a solid precipitate.

-

The resulting solid is collected by filtration and can be further purified by crystallization.

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis workflow for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The analysis of disperse dyes, including this compound, is often carried out using High-Performance Liquid Chromatography (HPLC), frequently coupled with a Photodiode Array (PDA) detector and a mass spectrometer (MS) for enhanced identification and purity assessment.[10]

General Protocol Outline:

-

Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide). Extract the dye from the sample matrix (e.g., textile fibers) using an appropriate solvent and sonication.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents, such as water (often with an additive like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Detection:

-

PDA Detector: Scans a range of wavelengths to obtain the UV-Vis spectrum of the eluting peaks, which aids in identification.

-

Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the compound and any impurities.[10]

-

The diagram below outlines the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Applications and Significance

This compound is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic, as well as their blends.[1][2] Its molecular structure allows it to penetrate and bind with the amorphous regions of these hydrophobic fibers under high-temperature dyeing conditions.

Beyond its use in the textile and printing industries, it has also been noted for its use as a tracer compound in environmental testing and as a reference dye in metabolomics research due to its distinct spectral characteristics.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. Disperse Dyes – Oceanic Dyechem [oceanicdyechem.com]

- 5. This compound | CAS 56548-64-2 | LGC Standards [lgcstandards.com]

- 6. This compound CAS#: 56548-64-2 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. lcms.cz [lcms.cz]

An In-Depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, identified by the CAS number 56548-64-2, is a synthetic mono-azo dye. Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylic.[1] Its molecular structure, characterized by a bromo-dinitrophenyl azo group linked to a diethylamino-methoxyphenyl acetamide (B32628) moiety, imparts a distinct blue color. While widely used in industrial applications, recent scientific investigations have brought to light its potential genotoxic, mutagenic, and cytotoxic properties, making it a compound of interest for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of this compound, including its physicochemical characteristics, synthesis, analytical methods, and a detailed examination of its biological effects and the experimental protocols used for their assessment.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented in Table 1. It is important to note that some experimental values, such as the melting point, are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56548-64-2 | [1] |

| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1] |

| Molecular Weight | 509.31 g/mol | |

| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | [2] |

| Synonyms | C.I. 113395, Disperse Navy Blue S-BGF300 | [1] |

| Appearance | Dark blue tiny particles/grain | [3] |

| Boiling Point | 700.4 °C at 760 mmHg | [1] |

| Flash Point | 377.4 °C | [1] |

| Density | 1.54 g/cm³ | [1] |

| Water Solubility | Very low | [4] |

| UV-vis λmax | 541 nm | [5] |

| Predicted pKa | 13.43 ± 0.70 | [1] |

Note: Some physical properties are predicted and have not been experimentally verified.

Synthesis and Manufacturing

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling.

Synthesis Workflow

The overall synthesis workflow is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocols

This procedure is based on established methods for the diazotization of aromatic amines.

-

Preparation: In a reaction vessel equipped with a stirrer and a cooling system, suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.

-

Cooling: Cool the suspension to a temperature between 0 and 5 °C using an ice-salt bath.

-

Diazotizing Agent Preparation: In a separate vessel, prepare the diazotizing agent by adding sodium nitrite (B80452) to chilled concentrated sulfuric acid to form nitrosyl sulfuric acid.

-

Reaction: Slowly add the prepared nitrosyl sulfuric acid to the cooled suspension of 2,4-Dinitro-6-bromoaniline while maintaining the temperature below 5 °C.

-

Completion: Stir the reaction mixture for an additional 1-2 hours at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of 2,4-Dinitro-6-bromoaniline.

-

Coupling Component Preparation: In a separate reaction vessel, dissolve the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, in a suitable solvent, such as a dilute aqueous acid solution.

-

Cooling: Cool the solution of the coupling component to 0-5 °C.

-

Coupling: Slowly add the previously prepared cold diazonium salt solution to the cooled solution of the coupling component with vigorous stirring.

-

pH Adjustment: Maintain a slightly acidic pH during the coupling reaction to facilitate the electrophilic substitution.

-

Precipitation and Isolation: The azo dye, this compound, will precipitate out of the solution as a colored solid.

-

Purification: The crude product is then collected by filtration, washed with water to remove any remaining acid and unreacted salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Characterization

Table 2: Representative HPLC-DAD Method Parameters for Disperse Dye Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Gradient | A typical gradient might start at 40% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

| DAD Wavelength | Monitoring at the λmax of this compound (541 nm) and other wavelengths to detect impurities. |

| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a calibration curve. |

Biological Activity and Genotoxicity

This compound has been the subject of several studies investigating its toxicological profile. The primary concern is its demonstrated genotoxicity and mutagenicity.

Mechanism of Action: DNA Intercalation

The genotoxicity of this compound is attributed to its ability to act as a DNA intercalating agent. The planar aromatic structure of the dye molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to DNA damage and interference with DNA replication and transcription processes.

Caption: DNA intercalation by this compound.

Downstream Cellular Effects and Signaling Pathways

The DNA damage induced by the intercalation of this compound can trigger a cascade of cellular responses, primarily through the activation of DNA Damage Response (DDR) pathways. These pathways are crucial for maintaining genomic integrity.

Caption: DNA Damage Response pathway activation.

The activation of kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) leads to the phosphorylation of downstream targets, initiating cell cycle arrest to allow time for DNA repair.[8][9][10] If the damage is too severe to be repaired, these pathways can trigger apoptosis (programmed cell death).

Experimental Protocols for Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated using standard in vitro and in vivo assays. The two most commonly cited methods are the Comet Assay and the Micronucleus Test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Caption: Comet assay experimental workflow.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human hepatoma HepG2 cells) to an appropriate confluency.

-

Expose the cells to various concentrations of this compound (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (a known genotoxic agent).

-

-

Slide Preparation:

-

Mix the treated cells with low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

-

Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates a higher level of DNA damage.

-

In Vitro Micronucleus Assay

The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

References

- 1. lookchem.com [lookchem.com]

- 2. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. KR101702513B1 - Disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Disperse Blue 291 for Research Applications

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Blue 291 (CAS No. 56524-77-7), an aminoanthraquinone-based disperse dye. The methodologies detailed herein are intended for research and development purposes, offering a foundation for scientists and professionals in dye chemistry and related fields.

Synthesis of this compound

This compound is synthesized through a series of reactions involving the functionalization of an anthraquinone (B42736) core. The key steps typically involve bromination, followed by aromatic nucleophilic substitution reactions to introduce the desired amino groups.

The synthesis of this compound generally starts from 1,4-dihydroxyanthraquinone (quinizarin), which undergoes bromination to yield 1,4-dihydroxy-2,3-dibromoanthraquinone. This intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, to yield the final dye molecule.

Caption: Synthesis pathway of this compound.

The following is a representative protocol for the synthesis of this compound. Reagent quantities and reaction conditions may require optimization.

-

Bromination of Quinizarin (B34044):

-

Dissolve 1,4-dihydroxyanthraquinone (quinizarin) in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the quinizarin solution at room temperature with constant stirring.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into cold water.

-

Filter the precipitate, wash with water until neutral, and dry to obtain 1,4-dihydroxy-2,3-dibromoanthraquinone.

-

-

Amination of the Intermediate:

-

Suspend the dried 1,4-dihydroxy-2,3-dibromoanthraquinone in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Add an excess of 2-aminoethanol and a copper catalyst (e.g., copper(I) iodide).

-

Heat the mixture to 120-130°C for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a dilute acid solution (e.g., 5% HCl) to precipitate the crude dye.

-

Filter the crude this compound, wash with water, and dry.

-

Purification of this compound

The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of recrystallization and column chromatography is often effective.

Caption: General workflow for purification and analysis.

-

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dimethylformamide (DMF) and water or ethanol and water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Filter the crystals, wash with a cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

If further purification is needed, prepare a silica (B1680970) gel column using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Dissolve the recrystallized dye in a minimum amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Physicochemical Data

The following table summarizes key data for this compound.

| Property | Value |

| Chemical Formula | C18H16N2O4 |

| Molecular Weight | 340.33 g/mol |

| Appearance | Dark blue powder |

| Melting Point | 158 - 162 °C |

| Absorption Maximum (λmax) | ~640 nm (in acetone) |

| CAS Number | 56524-77-7 |

Biological Activity and Signaling Pathways

This compound is primarily designed and used as a colorant for synthetic fibers and plastics. There is limited publicly available research on its specific interactions with biological signaling pathways in the context of drug development. However, some azo dyes have been studied for their potential biological effects, including cytotoxicity and genotoxicity, which are often linked to their metabolic breakdown products. Any investigation into the use of this compound for biological applications should be preceded by thorough toxicological and mechanistic studies.

The diagram below illustrates a hypothetical logical relationship for investigating the biological impact of a disperse dye.

Caption: Potential bioactivity investigation pathway.

Photophysical Properties of Disperse Blue 291 for Fluorescence Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics. Its chemical structure, 2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyacetanilide, features a donor-acceptor (D-π-A) system, a common characteristic of fluorescent molecules. This technical guide provides a comprehensive overview of the known and extrapolated photophysical properties of this compound, offering insights into its potential application in fluorescence-based research and drug development. Due to a scarcity of direct experimental data for this compound, this guide incorporates findings from structurally similar aminoazobenzene dyes to provide a foundational understanding of its expected behavior.

Core Photophysical Properties

Data Summary

The following table summarizes the estimated photophysical properties of this compound. These values are based on data reported for structurally related aminoazobenzene dyes and should be considered as a starting point for experimental validation.[1]

| Photophysical Parameter | Estimated Value/Range | Notes |

| Maximum Absorption (λmax) | 400 - 530 nm | The absorption maximum is expected to be sensitive to solvent polarity (solvatochromism). Electron-withdrawing groups on the phenylazo moiety and electron-donating groups on the aniline (B41778) moiety, as present in this compound, typically lead to absorption in this range.[1] |

| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M-1cm-1 | High molar extinction coefficients are characteristic of azo dyes, indicating strong absorption of light. |

| Maximum Emission (λem) | 500 - 650 nm | A significant Stokes shift (separation between absorption and emission maxima) is anticipated. The emission wavelength is also likely to exhibit solvatochromism. |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | The fluorescence quantum yield of azo dyes can vary significantly. The presence of the azo (-N=N-) group can sometimes lead to fluorescence quenching.[2] However, some azo dyes are known to be fluorescent.[3] The rigid structure and D-π-A character of this compound may allow for moderate fluorescence. |

| Fluorescence Lifetime (τF) | 1 - 5 nanoseconds (ns) | This is a typical range for many organic fluorophores. The actual lifetime will depend on the dye's environment and can be influenced by factors such as solvent viscosity and temperature. |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires specific experimental methodologies, particularly given its low water solubility.

Preparation of this compound Solutions

Due to its hydrophobic nature, this compound is sparingly soluble in water. For spectroscopic analysis, it is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequent dilutions can be made in the desired experimental buffer or solvent system. It is crucial to ensure that the dye does not precipitate in the final working solution, which can be verified by visual inspection and by checking for light scattering in the spectrophotometer.

Measurement of Absorption and Emission Spectra

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Procedure:

-

Prepare a series of dilutions of this compound in the solvent of interest.

-

Record the absorption spectrum using the UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Using the spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).

-

It is advisable to record an excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) can be determined from the absorption spectrum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound. Rhodamine 6G in ethanol (ΦF = 0.95) is a common standard for the visible region.

-

Procedure:

-

Prepare solutions of the standard and this compound with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the integrated fluorescence intensity (area under the emission curve) of both the sample and the standard.

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of this compound using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for applications such as fluorescence resonance energy transfer (FRET) and fluorescence polarization assays.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

The sample is excited by a pulsed light source (e.g., a picosecond laser).

-

The time delay between the excitation pulse and the arrival of the first emitted photon at a detector is measured.

-

A histogram of these delay times is built up over many excitation cycles, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

Signaling Pathways and Experimental Workflows

The utility of a fluorescent probe in biological systems often depends on its ability to interact with specific cellular components or respond to changes in the local environment. While the specific biological interactions of this compound have not been extensively studied, its solvatochromic properties suggest its potential as an environmental sensor.

Solvatochromism and Environmental Sensing

The absorption and emission spectra of this compound are expected to be sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the dye upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property can be exploited to probe the polarity of different microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

Caption: Workflow for characterizing and applying the solvatochromic properties of this compound.

General Experimental Workflow for Cellular Imaging

Should this compound prove to be cell-permeable and exhibit fluorescence within a biological context, a general workflow for cellular imaging can be outlined.

Caption: A generalized workflow for utilizing this compound in cellular fluorescence microscopy.

Conclusion

This compound, while primarily an industrial dye, possesses a chemical structure suggestive of fluorescent properties that could be valuable for research applications. This guide provides an in-depth, albeit partially extrapolated, overview of its photophysical characteristics and outlines the necessary experimental protocols for their validation. The potential solvatochromic nature of this compound makes it a candidate for use as an environmental probe. Further experimental characterization is essential to fully unlock its potential for fluorescence studies in chemical and biological systems. Researchers are encouraged to use the information presented herein as a foundation for their investigations into the fluorescent applications of this and similar azo dyes.

References

Unraveling the Degradation of Disperse Blue 291: A Technical Guide to Pathways and Byproducts

For Immediate Release

This technical guide provides a comprehensive overview of the degradation pathways and associated byproducts of the azo dye C.I. Disperse Blue 291. The document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate and toxicological implications of textile industry effluents. This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is a synthetic dye known for its mutagenic properties, making the study of its degradation critical for environmental remediation and human health.[1][2]

Introduction to this compound and the Imperative of Degradation

This compound is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers.[3] The presence of azo bonds and aromatic amines in its structure is a cause for concern, as the reductive cleavage of these bonds can lead to the formation of potentially carcinogenic aromatic amines.[4][5] The discharge of effluents containing this compound and its degradation products into aquatic ecosystems poses a significant environmental threat, potentially impacting aquatic life and human health through the food chain.[5][6] Consequently, understanding the mechanisms of its degradation and identifying the resulting byproducts is paramount for developing effective wastewater treatment strategies.

Degradation Pathways of this compound

The degradation of azo dyes like this compound can be achieved through various physical, chemical, and biological methods. This guide focuses on advanced oxidation processes (AOPs), which are highly effective in breaking down complex organic molecules. Specifically, we will delve into the photoelectrocatalytic chlorination process, a promising method for the degradation of this dye.

Photoelectrocatalytic Chlorination

A study by Oliveira et al. (2012) provides a detailed analysis of the degradation of this compound using photoelectrocatalytic chlorination.[1] This advanced oxidation process utilizes a combination of UV light, a semiconductor catalyst (like TiO2), and an electric potential in the presence of chloride ions to generate highly reactive chlorine and hydroxyl radicals. These radicals are potent oxidizing agents that can effectively break down the complex structure of the dye.

The primary mechanism involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This initial step leads to the decolorization of the dye solution. Subsequent reactions involve the oxidation and fragmentation of the resulting aromatic intermediates, ultimately leading to the formation of smaller, less toxic molecules, and in ideal scenarios, complete mineralization to CO2, H2O, and inorganic ions.

Identified Degradation Byproducts

The byproducts formed during the degradation of this compound are of significant interest due to their potential toxicity. Mass spectrometry analysis has been instrumental in identifying these intermediate and final products.[1]

During the photoelectrocatalytic chlorination of this compound, several chlorinated byproducts have been identified. The presence of these compounds highlights the transformation of the parent dye molecule into new chemical entities, whose toxicological profiles may differ from the original compound.

| Byproduct Category | Specific Compounds (Hypothesized based on general Azo Dye Degradation) | Analytical Method | Reference |

| Aromatic Amines | 2-bromo-4,6-dinitroaniline, 5-(diethylamino)-4-methoxy-2-aminoacetanilide | Mass Spectrometry | [1] |

| Chlorinated Aromatics | Chlorinated derivatives of the parent dye and its primary breakdown products | Mass Spectrometry | [1] |

| Smaller Organic Acids | Phthalic acid, Benzoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | Inferred from general azo dye degradation studies |

| Inorganic Ions | Br-, NO3-, Cl-, NH4+ | Ion Chromatography | Inferred from complete mineralization studies |

Note: The specific chlorinated byproducts from the Oliveira et al. (2012) study are not fully enumerated in the abstract. Access to the full paper would be required for a complete list.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

Photoelectrocatalytic Degradation Setup

The photoelectrocatalytic degradation of this compound, as described by Oliveira et al. (2012), was conducted in an electrochemical cell equipped with a TiO2 nanotube array electrode as the photoanode and a platinum wire as the cathode.[1] A solution of the dye containing an electrolyte (e.g., NaCl) is introduced into the cell. The photoanode is then irradiated with a UV lamp while a constant potential is applied across the electrodes. The degradation process is monitored over time by analyzing samples for color removal (spectrophotometry), mineralization (Total Organic Carbon analysis), and byproduct identification (Liquid Chromatography-Mass Spectrometry).[1]

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the complex processes involved in the degradation of this compound, the following diagrams are provided.

Caption: Proposed degradation pathway of this compound.

Caption: Workflow for photoelectrocatalytic degradation analysis.

Conclusion

The degradation of this compound, a mutagenic azo dye, is a critical area of environmental research. Advanced oxidation processes, particularly photoelectrocatalytic chlorination, have shown promise in effectively breaking down this complex molecule. The identification of chlorinated byproducts underscores the importance of thorough toxicological assessment of treated effluents. Further research is needed to fully elucidate the complete degradation pathway, identify all intermediate byproducts, and assess their environmental impact to develop robust and safe remediation technologies for textile wastewater.

References

- 1. Assessment of by-products of chlorination and photoelectrocatalytic chlorination of an azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Health Risks from Textile Chemicals: A Critical Review of Recent Evidence (2019-2025) - Article (Preprint v1) by Joaquim Rovira et al. | Qeios [qeios.com]

- 4. Screening assessment - Canada.ca [canada.ca]

- 5. ijcmas.com [ijcmas.com]

- 6. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

In silico toxicity prediction of Disperse blue 291

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a single azo dye used in the textile industry for dyeing and printing polyester (B1180765) and its blended fabrics.[1] As with many synthetic colorants, particularly azo dyes, there are concerns regarding its potential toxicological effects on human health and the environment. Azo dyes can undergo metabolic reduction to form aromatic amines, some of which are known to be carcinogenic.[2][3][4][5] Experimental studies have demonstrated that this compound exhibits genotoxic, mutagenic, and cytotoxic effects in human liver cells (HepG2) and can cause an increase in micronucleated erythrocytes in mice.[6][7][8][9]

Given the time, cost, and ethical considerations associated with traditional animal testing, in silico (computational) toxicology has become an indispensable tool for the early identification of chemical hazards.[10][11] These methods use a compound's chemical structure to predict its potential toxicity, facilitating the prioritization of substances for further testing and guiding the development of safer alternatives.[10][12] This guide provides a detailed overview of the core in silico methodologies for predicting the toxicity of this compound, complete with experimental protocols, data summaries, and workflow visualizations.

Core Methodologies in Computational Toxicology

The prediction of chemical toxicity leverages several key computational techniques. These methods can be broadly categorized as expert rule-based, statistical-based, and mechanistic approaches.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical algorithms that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[11][12][13] The fundamental principle is that the structure of a molecule determines its properties and, consequently, its toxicological profile.[12] These models are developed by analyzing a "training set" of compounds with known toxicity data to identify molecular descriptors that are predictive of the toxic endpoint.

Key Concepts:

-

Global vs. Local Models: Global QSAR models are built from a diverse set of chemicals, while local models are generated from a series of structurally similar (congeneric) compounds.[11]

-

Model Types: Models can be regression-based, predicting a continuous toxicity value (e.g., LD50), or classification-based, assigning a compound to a categorical class (e.g., toxic vs. non-toxic).[13][14]

-

Data Curation: Compile a high-quality dataset of structurally diverse azo dyes with reliable, experimentally determined data for a specific toxicity endpoint (e.g., Ames mutagenicity, carcinogenicity).

-

Molecular Structure Representation: Convert the chemical structures into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

-

Molecular Descriptor Calculation: Using specialized software (e.g., PaDEL-Descriptor, Dragon), calculate a wide range of molecular descriptors for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.

-

Model Generation: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the toxicity endpoint.[13]

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Evaluate the model's predictive performance on the independent test set.

-

-

Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions. This ensures that predictions are only made for compounds similar to those in the training set.[13]

Expert Rule-Based Systems (e.g., Derek Nexus)

Expert rule-based systems utilize a knowledge base of manually curated structure-activity relationships, often called "structural alerts" or "toxicophores," to predict toxicity.[15][16] These alerts are molecular substructures known to be associated with specific toxicological hazards. When a query chemical is analyzed, the system checks for the presence of these alerts.

Key Features:

-

Knowledge-Driven: Predictions are based on established toxicological knowledge derived from literature and proprietary data.[15][17]

-

Mechanistic Insights: Often provides reasoning for the prediction, including the proposed mechanism of toxicity and supporting references.[15]

-

Broad Endpoint Coverage: Can predict a wide range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[16][17][18]

-

Structure Input: Draw the chemical structure of this compound or import it as a standard chemical file format (e.g., MOL, SMILES).

-

Endpoint Selection: Select the desired toxicity endpoints for prediction (e.g., Mutagenicity in Bacteria, Carcinogenicity, Skin Sensitization).

-

Prediction Execution: Run the prediction. The software compares the input structure against its knowledge base of structural alerts.

-

Result Interpretation:

-

Review the prediction outcomes, which are typically qualitative (e.g., PLAUSIBLE, EQUIVOCAL, INACTIVE).

-

Analyze any triggered alerts. The system will highlight the toxicophore within the query structure.[15]

-

Examine the supporting information, which includes the mechanistic rationale, key references, and examples of other compounds containing the alert.

-

Statistical-Based Systems (e.g., TOPKAT, SARAH Nexus)

These systems employ statistical or machine learning models built from large datasets of toxicological information.[18] Unlike expert systems that rely on predefined rules, these models learn complex relationships between chemical features and toxicity directly from the data.

Key Features:

-

Data-Driven: The predictive power is derived from the underlying data used to train the models.

-

Quantitative Predictions: Can often provide quantitative predictions of toxicity (e.g., probability of carcinogenicity).[19]

-

Complementary Approach: Often used alongside expert rule-based systems to satisfy regulatory guidelines, such as ICH M7 for mutagenic impurities, which require two complementary (Q)SAR methodologies.[18]

-

Structure Input: Provide the chemical structure of this compound.

-

Model Selection: Choose the relevant pre-built Quantitative Structure-Toxicity Relationship (QSTR) models for the desired endpoints (e.g., Rodent Carcinogenicity, Developmental Toxicity Potential).[19]

-

Prediction and Validation: Initiate the prediction. The system calculates the relevant molecular descriptors and inputs them into the selected QSTR models.

-

Review of Results:

-

Analyze the prediction output, which includes a quantitative estimate of toxicity and a determination of whether the structure falls within the model's Optimal Predictive Space (OPS).[19]

-

Examine the "similar" compounds from the database that were identified by the system to understand the basis for the prediction.[20]

-

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the overall safety of a chemical.[21] A compound that is not absorbed or is rapidly metabolized and excreted may have a lower toxic potential, even if it contains a structural alert. In silico ADMET prediction tools estimate these pharmacokinetic and toxicological properties.[22][23]

-

Input Structure: Submit the structure of this compound to an ADMET prediction platform (e.g., ADMET Predictor®, pkCSM).

-

Property Calculation: The platform computes a range of properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Predictions for endpoints like hERG inhibition, hepatotoxicity, and Ames mutagenicity.

-

-

Profile Analysis: Synthesize the individual predictions to build a comprehensive ADMET profile. This helps to identify potential liabilities that could influence the compound's in vivo toxicity.

Molecular Docking

Molecular docking is a computational method that predicts how a small molecule (ligand), such as a dye or its metabolite, binds to a macromolecular target, typically a protein or DNA.[12] This technique is instrumental in elucidating the molecular mechanisms of toxicity, such as the binding of a reactive metabolite to DNA, which can lead to mutagenicity.[24]

-

Ligand Preparation: Prepare the 3D structure of this compound and its potential aromatic amine metabolites. Assign appropriate charges and protonation states.

-

Receptor Preparation: Obtain the 3D structure of a relevant biological target (e.g., DNA, a specific cytochrome P450 enzyme, or a nuclear receptor) from a protein database like the PDB. Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.

-

Binding Site Definition: Identify the active site or binding pocket of the receptor where the interaction is expected to occur.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site. The software calculates a "docking score" to estimate the binding affinity for each pose.

-

Pose Analysis: Analyze the top-scoring docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This analysis provides insight into how the compound might exert a toxic effect at the molecular level.

In Silico Toxicity Assessment of this compound

Structural and Toxicological Context

This compound is a monoazo dye with the chemical formula C₁₉H₂₁BrN₆O₆.[25] Its structure contains several features relevant to toxicity prediction:

-

Azo Linkage (-N=N-): Susceptible to reductive cleavage by azoreductase enzymes in the liver and gut microbiota.[2][3][26] This metabolism is a primary activation pathway, breaking the dye into its constituent aromatic amines.[3][4]

-

Aromatic Amine Precursors: The predicted cleavage of this compound would yield 2-bromo-4,6-dinitroaniline (B162937) and N-(3-amino-5-(diethylamino)-4-methoxyphenyl)acetamide. Aromatic amines are a class of chemicals that includes known carcinogens.[27]

-

Nitro Groups (-NO₂): The presence of nitroaromatic structures can be a structural alert for mutagenicity.

Predicted Toxicity Profile

Based on its structure and the known toxicology of azo dyes, a consensus in silico prediction for this compound would raise several flags. The following tables summarize the likely predictions from various computational models.

Table 1: Predicted Toxicity Endpoints for this compound

| Toxicity Endpoint | Predicted Outcome | Rationale / Structural Alert | In Silico Method |

| Mutagenicity (Ames) | Positive (with metabolic activation) | Azo-reduction to aromatic amines; presence of dinitroaniline moiety. | Expert Rule-Based (Derek Nexus), Statistical (SARAH Nexus) |

| Carcinogenicity | Plausible / Suspected | Structural alerts related to aromatic amines formed after metabolic cleavage. | Expert Rule-Based (Derek Nexus), QSAR (TOPKAT) |

| Hepatotoxicity | Plausible | Aromatic amines and their metabolites are often associated with liver toxicity. Experimental data in HepG2 cells shows cytotoxicity.[6] | Expert Rule-Based (Derek Nexus), ADMET Profiling |

| Skin Sensitization | Plausible | Dyes are a known class of skin sensitizers. The dinitro-halo-aromatic structure is a known alert. | Expert Rule-Based (Derek Nexus), QSAR |

| Genotoxicity | Positive | Cleavage to reactive aromatic amines that can form DNA adducts. Supported by experimental comet and micronucleus assay data.[6][8] | Expert Rule-Based (Derek Nexus), Molecular Docking |

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value | Implication for Toxicity |

| Human Intestinal Absorption | Low to Moderate | Oral exposure may lead to systemic availability, but also significant metabolism by gut microbiota. |

| Plasma Protein Binding | High | High binding may limit free concentration but could also lead to longer retention in the body. |

| Metabolism | High (Azo-reduction, Oxidation) | Extensive metabolism is the key activation step leading to the formation of potentially toxic aromatic amines. |

| Blood-Brain Barrier Penetration | Unlikely | The molecule's polarity and size likely prevent it from crossing into the central nervous system. |

| hERG Inhibition | Low Probability | Unlikely to be a primary cardiotoxicity concern. |

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the in silico toxicity prediction of this compound.

Caption: General workflow for in silico toxicity prediction.

Caption: Metabolic activation pathway of azo dyes.

Caption: Consensus modeling approach for toxicity prediction.

Conclusion

In silico toxicology provides a robust and efficient framework for assessing the potential hazards of chemicals like this compound.[12] Methodologies such as QSAR, expert systems, and ADMET profiling offer critical insights into the likely mutagenic, carcinogenic, and other toxic properties of this widely used azo dye. By computationally modeling the metabolic activation pathway—specifically the reductive cleavage of the azo bond to form aromatic amines—researchers can anticipate the formation of the ultimate toxic species.

These computational tools are vital for early hazard identification, allowing for the prioritization of chemicals for more resource-intensive experimental testing and guiding the design of safer alternatives.[10] It is critical to recognize that in silico predictions are not a replacement for experimental testing but rather a powerful component of a modern, integrated weight-of-evidence approach to chemical safety assessment.[28] By combining computational predictions with targeted in vitro and in vivo data, a more complete and reliable understanding of a chemical's toxicity can be achieved.

References

- 1. This compound | 56548-64-2 [chemicalbook.com]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pozescaf.com [pozescaf.com]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. QSAR modelling of organic dyes for their acute toxicity in Daphnia magna using 2D-descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 15. optibrium.com [optibrium.com]

- 16. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 17. optibrium.com [optibrium.com]

- 18. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 19. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 20. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. fiveable.me [fiveable.me]

- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 24. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 25. This compound CAS#: 56548-64-2 [m.chemicalbook.com]

- 26. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 27. researchgate.net [researchgate.net]

- 28. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Investigational Application Notes: Disperse Blue 291 as a Potential Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes provide an investigational framework for the potential use of Disperse Blue 291 as a fluorescent probe for cellular imaging. Based on current scientific literature, this compound is primarily recognized as a commercial textile dye with documented genotoxic and cytotoxic properties. There is a notable absence of established research validating its specific and safe use in live-cell imaging. Therefore, the protocols and information presented herein are intended as a general guide for the evaluation of a novel, uncharacterized dye for such purposes and should be approached with significant caution.

Introduction

Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and study of subcellular structures and dynamic processes. An ideal fluorescent probe for live-cell imaging should exhibit high specificity, photostability, cell permeability, and low cytotoxicity.[1][2][3] this compound is a commercially available azo dye, classified as a fluorescent dye in some chemical databases.[4][5] However, its practical application in cellular imaging is largely unexplored, and its known toxicological profile necessitates a thorough and cautious evaluation before any potential use in biological research.

Known Properties and Toxicological Profile

This compound, chemically identified as 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide, is an aminoazobenzene compound.[6][7] Toxicological studies have demonstrated that this compound can induce genotoxic, mutagenic, and cytotoxic effects in mammalian cells, including human cell lines.[6][7]

Quantitative Toxicological Data

The following table summarizes the reported cytotoxic and genotoxic concentrations of this compound. It is crucial to consider these values when designing any experiments involving this compound.

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| HepG2 (Human Hepatoma) | Comet Assay & Micronucleus Test | ≥ 400 µg/mL | Increase in comet tail length and frequency of micronuclei | [6] |

| HepG2 (Human Hepatoma) | Cell Viability Assay | ≥ 400 µg/mL | Decreased cell viability | [6] |

| Swiss Mice (in vivo) | Micronucleus Assay | 50 mg/kg body weight | Increased frequency of micronucleated polychromatic erythrocytes | [8] |

Investigational Workflow for Evaluating this compound as a Cellular Probe

The following diagram outlines a general workflow for the systematic evaluation of a novel compound like this compound for its utility in fluorescent cellular imaging.

Caption: A generalized workflow for the evaluation of a novel fluorescent probe.

Experimental Protocols (General)

The following are generalized protocols for the initial characterization of a potential fluorescent probe. These are not validated for this compound.

Protocol 1: Determination of Spectroscopic Properties

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Working Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.

-

Absorption Spectrum: Measure the absorbance spectrum of the working solution using a spectrophotometer to determine the maximum absorption wavelength (λex).

-

Emission Spectrum: Using a spectrofluorometer, excite the working solution at its λex and measure the emission spectrum to determine the maximum emission wavelength (λem).

Protocol 2: Assessment of Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not reach confluency within the assay period.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the cells for a period relevant to imaging experiments (e.g., 4, 12, or 24 hours).

-

Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) to determine the concentration range suitable for imaging.

Protocol 3: General Staining and Imaging of Live Cells

-

Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Staining Solution: Prepare a staining solution of this compound in pre-warmed cell culture medium at a non-toxic concentration determined from Protocol 2.

-

Staining: Remove the existing medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a humidified incubator for a predetermined time (e.g., 15-60 minutes).

-

Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh, pre-warmed medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of this compound.

Hypothetical Mechanism of Action

Should this compound prove to be a useful probe, determining its mechanism of action would be a critical next step. For instance, many fluorescent probes for cellular imaging operate by targeting specific organelles, such as lipid droplets, and exhibiting enhanced fluorescence in the hydrophobic environment.

Caption: A hypothetical mechanism for a fluorescent probe targeting lipid droplets.

Conclusion and Future Directions

While this compound is categorized as a fluorescent dye, its utility as a probe for cellular imaging is currently unsubstantiated. The significant concerns regarding its cytotoxicity and genotoxicity must be addressed through rigorous investigation before it can be considered for any biological application. Future research should focus on a systematic evaluation of its photophysical properties, cytotoxicity at imaging-relevant concentrations, and its specificity for any subcellular compartments. Should it demonstrate favorable properties, further studies into its mechanism of fluorescence enhancement within the cellular environment would be warranted. Until such data is available, the use of this compound in cellular imaging is not recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. | Semantic Scholar [semanticscholar.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is an azo dye used in the textile industry. Due to its potential release into the environment and subsequent human exposure, evaluating its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The provided information is intended to guide researchers in designing and executing robust cytotoxicity studies.

This compound has been shown to elicit varied cytotoxic responses depending on the cell type and concentration. In human hepatoma HepG2 cells, it has been observed to decrease cell viability at higher concentrations.[1][2][3] Conversely, in other cell lines such as porcine intestinal epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6), this compound did not exhibit significant cytotoxic effects, a phenomenon potentially attributed to its larger molecular size and polarity which may limit its cellular uptake.[4][5]

The primary mechanism of cytotoxicity for many azo dyes is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This can lead to cellular damage and the activation of various signaling pathways, including those involved in cellular defense and apoptosis.

Data Presentation

The following table summarizes the quantitative data on the in vitro cytotoxicity of this compound in the human hepatoma cell line, HepG2.

| Cell Line | Assay Type | Concentration (µg/mL) | Observed Effect on Cell Viability | Reference |

| HepG2 | Cell Viability Assay | 200 | No significant decrease | [2][3] |

| HepG2 | Cell Viability Assay | 400 | Decrease | [2][3] |

| HepG2 | Cell Viability Assay | 600 | Decrease | [2][3] |

| HepG2 | Cell Viability Assay | 800 | Decrease | [2][3] |

| HepG2 | Cell Viability Assay | 1000 | Decrease | [2][3] |

Experimental Protocols

Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and assays using fluorescent dyes that detect loss of membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Target cells (e.g., HepG2)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the dye solution. Include vehicle control (medium with the same concentration of solvent used for the dye) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Fluorescent Dye-Based Cytotoxicity Assay (e.g., CellTox™ Green)

This assay utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells upon loss of membrane integrity. The fluorescence intensity is directly proportional to the number of dead cells.

Materials:

-

This compound stock solution

-

Target cells

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

Fluorescent dye reagent (e.g., CellTox™ Green)

-

Positive control for cytotoxicity (e.g., a known cytotoxic agent or lysis buffer)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle and untreated controls, as well as a positive control for maximal cytotoxicity.

-

Incubation: Incubate for the desired exposure period.

-

Dye Addition: Add the fluorescent dye reagent to each well according to the manufacturer's instructions (typically a 1:500 or 1:1000 dilution).

-

Incubation with Dye: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for CellTox™ Green).

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Visualizations

Experimental Workflow

Caption: General workflow for an in vitro cytotoxicity assay.

Hypothetical Signaling Pathway of Azo Dye-Induced Cytotoxicity

Caption: Azo dye-induced oxidative stress and the Nrf2-ARE pathway.

References

- 1. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 2. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

Disperse Blue 291: Application Notes and Protocols for Genotoxicity and Mutagenicity Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the genotoxicity and mutagenicity profile of the commercial textile dye C.I. Disperse Blue 291. The information is compiled from peer-reviewed scientific literature to guide researchers in understanding the potential genetic hazards associated with this compound and to provide detailed protocols for its assessment.

Executive Summary

This compound, an aminoazobenzene dye, has demonstrated mutagenic and genotoxic properties in a range of in vitro and in vivo assays. The dye is mutagenic in the Salmonella (Ames) test, particularly after metabolic activation. In mammalian cells, it induces DNA damage and chromosomal aberrations. In vivo studies in mice have confirmed its potential to cause chromosomal damage in bone marrow cells. These findings underscore the importance of thorough genotoxicity and mutagenicity testing for this compound and its metabolites.

Data Presentation

In Vitro Mutagenicity: Salmonella Assay (Ames Test)

The mutagenic potential of this compound has been evaluated using various strains of Salmonella typhimurium. The results indicate that the dye is a mutagen, and its activity is enhanced in the presence of a metabolic activation system (S9).[1][2] The activation is primarily mediated by bacterial nitroreductase and O-acetyltransferase enzymes.[1][2]

| Strain | Metabolic Activation (S9) | Result | Potency (revertants/µg) | Mutation Type Detected |

| TA98 | With and Without | Mutagenic | Not specified | Frameshift |

| TA100 | With and Without | Mutagenic | Not specified | Base-pair substitution |

| TA1537 | With and Without | Mutagenic | Not specified | Frameshift |

| TA1538 | With and Without | Mutagenic | Not specified | Frameshift |

| YG1024 | With | Mutagenic | Not specified | Frameshift (high nitroreductase activity) |

| YG1041 | With | Mutagenic | 240 | Frameshift (high O-acetyltransferase activity) |

In Vitro Genotoxicity and Cytotoxicity in Human Cells (HepG2)

Studies on the human hepatoma cell line HepG2 have shown that this compound is both genotoxic and cytotoxic.[3][4]

| Assay | Concentration (µg/mL) | Result |

| Comet Assay | 200 | No significant increase in tail length |

| 400 | Significant increase in comet tail length | |

| 600 | Significant increase in comet tail length | |

| 800 | Significant increase in comet tail length | |

| 1000 | Significant increase in comet tail length | |

| Micronucleus Test | 200 | No significant increase in micronuclei frequency |

| 400 | Significant increase in micronuclei frequency | |

| 600 | Significant increase in micronuclei frequency | |

| 800 | Significant increase in micronuclei frequency | |